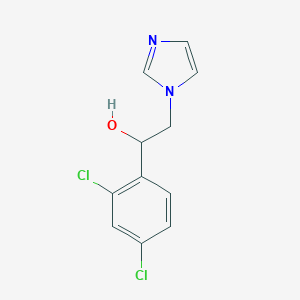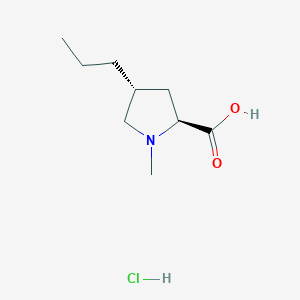
Nitrato de isoconazol
Descripción general
Descripción
Nitrato de isoconazol: es un compuesto antifúngico azólico utilizado principalmente para tratar infecciones superficiales de la piel y vaginales. Está estructuralmente relacionado con otros antifúngicos azólicos como miconazol y econazol . El this compound exhibe una actividad de amplio espectro contra dermatofitos, levaduras patógenas, hongos filamentosos patógenos, bacterias grampositivas y tricomonas .
Aplicaciones Científicas De Investigación
El nitrato de isoconazol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El nitrato de isoconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de la membrana celular de los hongos . Esta inhibición altera la integridad de la membrana celular, lo que lleva a la muerte celular. El compuesto interactúa con la pared celular fúngica, provocando convoluciones y arrugas, e inhibe la liberación catalizada por enzimas de esferoplastos de células de levadura jóvenes .
Análisis Bioquímico
Biochemical Properties
Isoconazole Nitrate interacts with the cell wall and causes convolutions and wrinkles . It also inhibits the enzyme-catalyzed release of spheroplasts from young yeast cells . The nature of these interactions is primarily fungicidal, disrupting the synthesis and organization of the membrane wall .
Cellular Effects
At low concentrations, Isoconazole Nitrate induces a blockade of cell division by its fungicidal action on the synthesis and organization of the membrane wall . At higher concentrations, it induces total necrosis and death . This indicates that Isoconazole Nitrate has a profound effect on cellular processes and function.
Molecular Mechanism
The mode of action of Isoconazole Nitrate appears to include a rapid reduction in ATP concentrations caused by damage to the fungal cell membrane . This damage to the cell membrane is likely due to the interaction of Isoconazole Nitrate with the cell wall, causing convolutions and wrinkles .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Isoconazole Nitrate in laboratory settings are limited, it is known that the drug induces changes in cell division and can cause cell death at higher concentrations
Dosage Effects in Animal Models
It is known that the drug has potent antifungal effects and can cause cell death at higher concentrations .
Metabolic Pathways
As an azole antifungal drug, it is likely to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Subcellular Localization
Given its mode of action, it is likely that the drug interacts with the cell membrane and cell wall
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del nitrato de isoconazol implica varios pasos:
Reducción de tricloroacetofenona: La tricloroacetofenona se cataliza utilizando un catalizador de reducción para obtener 1-(2,4-diclorofenil)-2-cloroetanol.
Reacción de N-alquilación: El 1-(2,4-diclorofenil)-2-cloroetanol se somete a N-alquilación con imidazol para formar 1-[2-(2,4-diclorofenil)-2-hidroxietil]imidazol.
Eterificación: El intermedio se éterifica con cloruro de 2,6-diclorobencilo.
Acidificación: El producto se acidifica luego utilizando ácido nítrico para formar this compound crudo.
Recristalización y purificación: El producto crudo se recristaliza y purifica para obtener this compound de alta pureza.
Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero está optimizada para un mayor rendimiento y pureza. El proceso implica disolver el this compound crudo en un disolvente orgánico adecuado bajo condiciones de calentamiento, seguido de cristalización para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El nitrato de isoconazol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir para formar varios derivados reducidos.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente involucrando el anillo de imidazol.
Reactivos y condiciones comunes:
Agentes oxidantes: El peróxido de hidrógeno (H₂O₂) se usa comúnmente para reacciones de oxidación.
Agentes reductores: El borohidruro de sodio (NaBH₄) se utiliza a menudo para reacciones de reducción.
Reactivos de sustitución: Los agentes halogenantes como el cloro (Cl₂) se pueden utilizar para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound.
Comparación Con Compuestos Similares
Compuestos similares:
Miconazol: Otro antifúngico azólico con eficacia similar en el tratamiento de infecciones fúngicas.
Econazol: Estructuralmente relacionado con isoconazol y utilizado para aplicaciones antifúngicas similares.
Clotrimazol: Un antifúngico azólico con eficacia comparable en el tratamiento de infecciones de pies y vaginales.
Singularidad: El nitrato de isoconazol es único debido a su actividad de amplio espectro y eficacia en el tratamiento de una amplia gama de infecciones fúngicas. También tiene un mecanismo de acción único que implica una rápida reducción en las concentraciones de ATP causada por daño a la membrana celular fúngica .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQLSIGRSTLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27523-40-6 (Parent) | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60946995 | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24168-96-5, 40036-10-0 | |
| Record name | Isoconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isoconazole nitrate against fungi?
A1: Isoconazole nitrate, like other azole antifungals, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis leads to increased membrane permeability, ultimately causing fungal cell death. []
Q2: Does isoconazole nitrate exhibit any antibacterial activity?
A2: Yes, in addition to its antifungal properties, research suggests that isoconazole nitrate also possesses a broad bacteriostatic and bactericidal action, particularly against certain Gram-positive bacteria. [, , ] This dual action can be advantageous in treating dermatomycoses with suspected bacterial superinfections. [, ]
Q3: What is the molecular formula and weight of isoconazole nitrate?
A3: The molecular formula of isoconazole nitrate is C18H14Cl4N2O•HNO3. Its molecular weight is 479.14 g/mol. []
Q4: How does the presence of a corticosteroid, like diflucortolone valerate, affect the efficacy of isoconazole nitrate in topical formulations?
A4: Studies indicate that combining isoconazole nitrate with diflucortolone valerate in a topical cream (Travocort®) enhances the local bioavailability of isoconazole nitrate. [, ] This results in a faster onset of antimycotic action, quicker relief of itch and other inflammatory symptoms, and an overall improvement in therapeutic benefits compared to isoconazole nitrate monotherapy. [, , , ]
Q5: How do structural modifications of isoconazole nitrate influence its antifungal activity?
A5: While specific structure-activity relationship studies for isoconazole nitrate are limited within the provided papers, it is known that the imidazole ring and the chlorine substituents play crucial roles in its antifungal activity. [] Modifications to these structural features can significantly impact its potency and spectrum of activity.
Q6: What strategies can improve the stability and bioavailability of isoconazole nitrate in pharmaceutical formulations?
A6: Formulating isoconazole nitrate as a nanoemulsion can enhance its dispersibility and skin penetration, potentially leading to increased bioavailability and efficacy. [] This approach can overcome the limitation of its low aqueous solubility, making it more effective in treating topical fungal infections. []
Q7: What is the duration of antifungal activity of isoconazole nitrate after a single topical application?
A7: Following topical application, isoconazole nitrate demonstrates prolonged retention in the stratum corneum, offering antifungal protection even after treatment cessation. [, ] For instance, high levels of isoconazole were found in the stratum corneum 10 days after the end of a 14-day treatment regimen. []
Q8: Does isoconazole nitrate exhibit significant systemic absorption after topical or intravaginal administration?
A8: Isoconazole nitrate displays low systemic exposure potential after topical and intravaginal application. [, ] This is advantageous as it minimizes the risk of systemic side effects, making it a generally safe and well-tolerated treatment option for localized fungal infections. []
Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of isoconazole nitrate?
A9: Numerous studies have investigated the efficacy of isoconazole nitrate. In vitro studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. [, , , , ] In vivo studies, including clinical trials, have evaluated its efficacy in treating various dermatomycoses like tinea pedis, tinea corporis, tinea cruris, and pityriasis versicolor. [, , , , , , , , ]
Q10: How effective is isoconazole nitrate compared to other antifungal agents like nystatin or clotrimazole?
A10: Clinical trials comparing isoconazole nitrate with nystatin for treating otomycosis have shown that isoconazole nitrate is significantly more effective. [, ] When compared with clotrimazole for tinea corporis, both treatments were found to be clinically effective, though the difference in efficacy was not statistically significant. []
Q11: Can drug delivery systems like nanoparticles or microparticles be used to improve the delivery of isoconazole nitrate to target tissues?
A11: While not extensively explored for isoconazole nitrate specifically, research suggests that incorporating it into alginate–chitosan–cyclodextrin micro- and nanoparticles can be a viable approach to enhance its delivery and efficacy against mycobacterial infections. [] These systems could potentially improve drug targeting, controlled release, and reduce required dosages.
Q12: What analytical methods are commonly used for the quantification of isoconazole nitrate in pharmaceutical formulations?
A12: Several analytical methods have been employed for quantifying isoconazole nitrate in various formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and selectivity for determining isoconazole nitrate content, even in the presence of degradation products. [, , ]
- Spectrophotometry: Techniques like principal component regression (PCR) and first-derivative spectrophotometry have been utilized for simultaneous determination of isoconazole nitrate with other drugs in cream formulations. []
Q13: What are the key parameters considered during the validation of analytical methods for isoconazole nitrate?
A13: Validation of analytical methods for isoconazole nitrate involves evaluating parameters such as linearity, range, precision, accuracy, limits of detection and quantification, selectivity, and robustness. [, ] These parameters ensure the reliability, consistency, and accuracy of the method for its intended purpose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




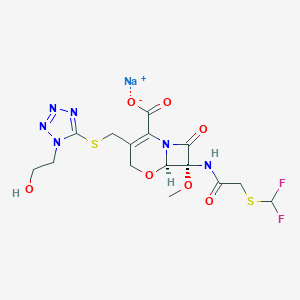
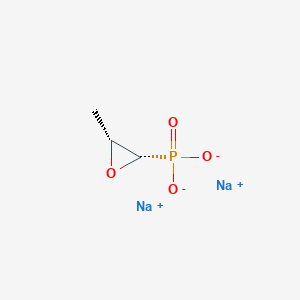
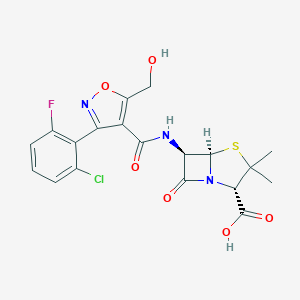
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
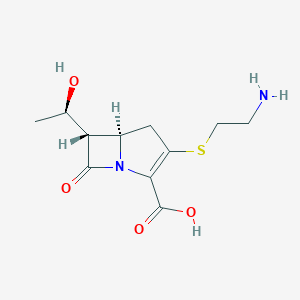
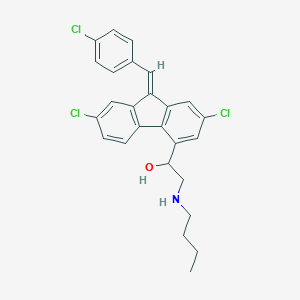
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)


